2-(2,3-Dichlorophenyl)imidazole
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Overview
Description
2-(2,3-Dichlorophenyl)imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,3-dichlorophenyl group attached to the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(2,3-Dichlorophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)imidazole involves its interaction with specific molecular targets. For example, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazole
- 2-(2,5-Dichlorophenyl)imidazole
- 2-(3,4-Dichlorophenyl)imidazole
Comparison: While these compounds share a similar core structure, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical properties and biological activities. For example, the 2,3-dichloro substitution pattern in 2-(2,3-Dichlorophenyl)imidazole may result in different steric and electronic effects compared to other isomers, potentially leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-5H,(H,12,13) |
InChI Key |
WQZGIDHUBZJOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN2 |
Origin of Product |
United States |
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